molecular formula C6H7N5O B1524495 4-Amino-5,6,7,8-tetrahydropteridin-6-one CAS No. 22386-63-6

4-Amino-5,6,7,8-tetrahydropteridin-6-one

Cat. No. B1524495
CAS RN: 22386-63-6
M. Wt: 165.15 g/mol
InChI Key: YUQUSOOYHVXSFK-UHFFFAOYSA-N
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Description

“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-Amino-5,6,7,8-tetrahydropteridin-6-one” is 1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a powder at room temperature . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

1. Cofactor for Amino Acid Hydroxylase Enzymes Tetrahydrobiopterin, a compound structurally similar to 4-Amino-5,6,7,8-tetrahydropteridin-6-one, is a cofactor of the three aromatic amino acid hydroxylase enzymes. These enzymes are used in the degradation of the amino acid phenylalanine and in the biosynthesis of several neurotransmitters .

Neurotransmitter Production

This compound plays a crucial role in the production of neurotransmitters such as serotonin, melatonin, dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for various brain functions, including mood regulation and the sleep-wake cycle .

Nitric Oxide Synthesis

4-Amino-5,6,7,8-tetrahydropteridin-6-one is a cofactor for the production of nitric oxide by the nitric oxide synthases. Nitric oxide is a critical cellular signaling molecule involved in many physiological and pathological processes .

Antiviral Activity

Research has shown that certain derivatives of 4-Amino-5,6,7,8-tetrahydropteridin-6-one have significant antiviral activity. For instance, non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Synthesis of New Compounds

The compound is used in the synthesis of new chemical entities. For example, a series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized using this compound .

Antimicrobial Activities

Tetrahydropyrimidoquinoline derivatives, which are structurally similar to 4-Amino-5,6,7,8-tetrahydropteridin-6-one, have been synthesized and studied for their antimicrobial activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-7,8-dihydro-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUSOOYHVXSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5,6,7,8-tetrahydropteridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 2
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 3
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 4
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 5
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 6
4-Amino-5,6,7,8-tetrahydropteridin-6-one

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